5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a triazole ring, a pyridine moiety, and a trifluoromethyl-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-azidopyridine, and the alkyne component is 3-(trifluoromethyl)phenylacetylene.
Carboxylation: The triazole intermediate is then carboxylated to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbonyl diimidazole.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to ring-opened products or reduced nitrogen-containing heterocycles.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring elevated temperatures and strong bases.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced triazole derivatives or pyridine derivatives.
Substitution: Substituted benzyl derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of triazole rings in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole core but differ in their substituents, affecting their chemical and biological properties.
Pyridine-containing triazoles: Compounds like 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid have similar structures but different substitution patterns, leading to variations in reactivity and application.
Uniqueness
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in drug design, where such properties can improve the pharmacokinetic profile of potential therapeutics.
Properties
IUPAC Name |
5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)12-3-1-2-10(8-12)9-23-14(11-4-6-20-7-5-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWWLAIJNKVOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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